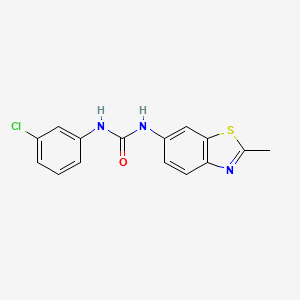

1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-9-17-13-6-5-12(8-14(13)21-9)19-15(20)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMRLKKKYWGNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-1,3-benzothiazol-6-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

Substitution: Amines, thiols, organic solvents (e.g., dichloromethane), and reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted urea compounds.

Scientific Research Applications

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10

One of the primary applications of 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea is its role as an inhibitor of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the metabolism of steroid hormones and associated with Alzheimer's disease. Research indicates that benzothiazole-based ureas, including this compound, exhibit low micromolar inhibitory activity against 17β-HSD10, suggesting their potential as therapeutic agents for Alzheimer's disease management .

Anticancer Properties

In addition to its neuroprotective effects, 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea has been studied for its anticancer properties. Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in inhibiting tumor growth:

- Study on Breast Cancer Cells : A study demonstrated that benzothiazole-containing ureas could inhibit breast cancer cell proliferation through apoptosis induction and cell cycle arrest .

- Lung Cancer Research : Another investigation highlighted the effectiveness of these compounds against lung cancer cell lines, showing significant reductions in cell viability and increased rates of programmed cell death .

Synthesis and Structural Variants

The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea typically involves reactions between appropriate benzothiazole derivatives and chlorinated phenyl isocyanates. The structural variations can lead to different biological activities, making this class of compounds versatile in drug design.

| Compound Variant | Synthesis Method | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea | Reaction with chlorinated phenyl isocyanate | Inhibition of 17β-HSD10 |

| 1-(4-Methoxyphenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea | Similar synthetic pathway | Potential anticancer activity |

| 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea | Variation with different chlorophenyl groups | Antimicrobial properties |

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on the compound’s binding affinity, specificity, and downstream signaling pathways are necessary to elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles : The target compound’s benzothiazole group differs from quinazoline (Compound 12), thiazole (9f), triazole (T.2), and carbazole () analogs. Benzothiazole’s electron-withdrawing nature may enhance metabolic stability compared to thiazole or triazole systems .

- Synthesis Efficiency : Yields for urea derivatives vary widely (11–88% in ), influenced by steric hindrance and reagent reactivity. The target compound’s synthesis would likely require optimization of coupling conditions for the benzothiazole moiety.

- Physical Properties : Melting points of analogs range from 178°C to 227°C , suggesting that the target compound’s methyl-benzothiazole group may lower melting points due to reduced hydrogen-bonding capacity compared to quinazolines.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Analogs in have molecular weights ranging from 272.0 to 462.1 g/mol. The target compound’s molecular weight (estimated ~350–400 g/mol) falls within this range, aligning with Lipinski’s rule of five for drug-likeness.

Biological Activity

1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential applications.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name: 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea

CAS Number: 476281-28-4

Synthesis

The synthesis typically involves the reaction of 3-chloroaniline with 2-methyl-1,3-benzothiazol-6-yl isocyanate. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions, followed by purification through column chromatography .

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea exhibit significant antimicrobial properties. A study highlighted a series of benzothiazole–urea hybrids that demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only inhibited bacterial growth but also disrupted biofilm formation, suggesting their potential as new antibiotics .

| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |

|---|---|---|

| Compound 5f | 0.39 | 0.39 |

| Compound 8l | - | - |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For instance, certain urea derivatives displayed cytotoxic effects on melanoma and monocytic cell lines with IC50 values indicating their effectiveness in reducing cell viability .

| Cell Line | IC50 (μM) |

|---|---|

| U937 | 16.23 |

| THP-1 | >100 |

The precise mechanism by which 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in bacterial cell wall synthesis or pathways related to cancer cell proliferation. For example, some studies suggest that these compounds may inhibit GSK-3β activity, a crucial enzyme in various cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole–urea compounds often correlates with their structural features. The position and nature of substituents on the benzothiazole and phenyl rings significantly influence their potency and selectivity. For instance, the presence of halogen atoms or methyl groups can enhance lipophilicity and membrane permeability, increasing biological activity .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

- Study on MRSA : A compound similar to 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea demonstrated effective antibacterial action in a mouse model of abdominal infection caused by MRSA, showcasing its potential therapeutic application .

- Cytotoxicity Assessment : A series of benzothiazole derivatives were tested for cytotoxicity against non-malignant mammary epithelial cells (MCF-10A), revealing that certain derivatives exhibited minimal cytotoxic effects at therapeutic concentrations .

Q & A

Basic Research Question

- X-ray crystallography : Resolves precise bond angles and intermolecular interactions. SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR : ¹H/¹³C NMR confirms regiochemistry; the urea NH protons appear as broad singlets (~δ 9–10 ppm), while aromatic protons of the chlorophenyl and benzothiazole groups show splitting patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~321.08) .

What in vitro assays are recommended for preliminary biological activity screening?

Basic Research Question

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 µM. Benzothiazole derivatives often show IC₅₀ values <50 µM .

- Receptor binding : Radioligand displacement assays (e.g., for mGluR5, using [³H]MPEP as a competitor) to assess antagonism. Fenobam analogs exhibit sub-micromolar affinity .

- Solubility : Use HPLC to determine logP values; this compound’s hydrophobicity (predicted logP ~3.5) may require DMSO solubilization .

How do structural modifications (e.g., substituent changes) impact biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

Methodology : Parallel synthesis followed by dose-response assays and molecular docking (e.g., AutoDock Vina) to predict binding poses .

How can conflicting data on anticancer vs. neuromodulatory activity be reconciled?

Advanced Research Question

Contradiction : Evidence suggests dual activity:

- Anticancer: Benzothiazole moiety induces ROS-mediated apoptosis .

- Neuromodulatory: Urea group may interact with mGluR5 allosteric sites .

Resolution Strategies :

Selective assay design : Use tissue-specific models (e.g., neuronal vs. cancer cell lines).

Knockout studies : CRISPR-edited mGluR5⁻/⁻ cells to isolate receptor-dependent effects.

Metabolite profiling : LC-MS/MS to identify active metabolites contributing to off-target effects .

What computational approaches are optimal for modeling this compound’s interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding to mGluR5 (PDB ID: 6N4W) using GROMACS; focus on urea-hydrogen bonding with Tyr659 .

- DFT Calculations : Analyze electron distribution in the benzothiazole ring to predict sites for electrophilic substitution .

- Pharmacophore modeling : Identify critical features (e.g., urea H-bond donors, chloroaromatic hydrophobicity) using Schrödinger Phase .

How can stability and reactivity under physiological conditions be assessed?

Advanced Research Question

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor degradation via HPLC. Urea bonds are prone to hydrolysis at pH >10 .

- Light sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines; benzothiazoles may photodegrade, requiring amber storage .

- Plasma stability : Incubate with human plasma (37°C, 1h) and quantify parent compound loss using LC-MS .

What strategies resolve discrepancies in enantiomer-specific activity reported in literature?

Advanced Research Question

- Chiral chromatography : Use Chiralpak IG-3 columns to separate enantiomers and test individually .

- Crystallography : Compare racemic vs. enantiopure crystal structures to identify stereospecific binding motifs .

- Circular Dichroism (CD) : Correlate optical activity with IC₅₀ shifts in receptor assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.